N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine
Description
Propriétés
IUPAC Name |
N,1,6-trimethyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N10/c1-10-19-16(13-7-18-25(4)17(13)20-10)24(3)12-8-26(9-12)15-6-5-14-22-21-11(2)27(14)23-15/h5-7,12H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOGWFAFCZBWCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N(C)C3CN(C3)C4=NN5C(=NN=C5C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is the Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial enzyme involved in cell cycle regulation, making it an appealing target for cancer treatment.
Mode of Action
N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to the induction of apoptosis within cancer cells.
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway. By inhibiting CDK2, N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine disrupts the normal progression of the cell cycle, leading to cell death.
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties.
Result of Action
The result of N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine’s action is the significant inhibition of cell growth. It has shown superior cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116.
Analyse Biochimique
Biochemical Properties
N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. The compound interacts with CDK2, inhibiting its activity and thereby affecting cell cycle progression.
Cellular Effects
In cellular studies, N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine has shown significant cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116. It influences cell function by altering cell cycle progression and inducing apoptosis within cells.
Molecular Mechanism
At the molecular level, N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine exerts its effects by binding to CDK2 and inhibiting its activity. This inhibition leads to alterations in cell cycle progression and can induce apoptosis in certain cell types.
Activité Biologique
N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a complex organic compound that has gained attention for its potential biological activities, particularly in cancer therapy. This article reviews the synthesis, mechanisms of action, and biological activities of this compound based on diverse scientific literature.
The molecular formula of the compound is with a molecular weight of 350.38 g/mol. It incorporates a pyrazolo[3,4-d]pyrimidine core and a triazolo[4,3-b]pyridazine moiety, which are known for their biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N10 |
| Molecular Weight | 350.38 g/mol |
| CAS Number | 2199212-48-9 |
Synthesis
The synthesis of this compound involves multi-step reactions starting from simple precursors. The formation of the pyrazolo[3,4-d]pyrimidine core typically involves the reaction of 5-amino derivatives with N,N-substituted amides under specific conditions to facilitate heterocyclization. The subsequent introduction of the triazolo moiety is achieved through nucleophilic substitution reactions.
The biological activity of N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine primarily revolves around its role as an enzyme inhibitor. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation and proliferation. By inhibiting CDK2, this compound can induce apoptosis in cancer cells and halt their proliferation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine. For instance:
- Cell Line Studies : In vitro studies have demonstrated that derivatives of pyrazolo compounds exhibit significant cytotoxicity against various cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). One study reported an IC50 value of 11 µM for a related pyrazolo compound against MCF7 cells .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF7 | Pyrazolo Derivative | 11 |
| A549 | Pyrazolo Derivative | 49.85 |
Induction of Apoptosis
The mechanism through which these compounds exert their anticancer effects includes the induction of apoptosis via mitochondrial pathways. This involves the activation of caspases and the release of cytochrome c from mitochondria leading to programmed cell death .
Case Studies
Several case studies have explored the efficacy of pyrazolo derivatives in clinical settings:
- Study on MCF7 Cells : A series of newly synthesized pyrazolo compounds were tested against MCF7 cells showing promising results with several compounds achieving IC50 values below 20 µM.
- In Vivo Studies : Animal models have been used to evaluate the therapeutic potential of these compounds, with significant tumor reduction observed in xenograft models treated with pyrazolo derivatives .
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
Pyrazolo[3,4-d]pyrimidine Derivatives
- Compound A: N-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine () Structural Differences: Lacks the triazolo-pyridazine moiety and azetidine bridge. The benzylamine substituent at the 4-position contrasts with the target compound’s N-methyl azetidin-3-amine group.
- Compound B: 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine () Structural Differences: Replaces the triazolo-pyridazine with a thieno-pyrimidine system. Functional Implications: The thieno-pyrimidine core may alter electronic properties, affecting π-π stacking interactions in biological targets.
Triazolo[4,3-b]pyridazine Derivatives
- Compound C: N-Hexylpyrido[2,3-e]tetrazolo[1,5-a]pyrimidin-5-amine () Structural Differences: Features a tetrazolo-pyrimidine instead of triazolo-pyridazine. The hexylamine substituent differs from the azetidine linker.
Substituent Effects
Physical and Chemical Properties
Q & A
Q. How can researchers optimize the synthesis of this compound given its complex heterocyclic structure?
The synthesis involves multi-step reactions requiring precise control of conditions. Key steps include:
- Cyclization reactions for the pyrazolo[3,4-d]pyrimidine and triazolo[4,3-b]pyridazine cores (e.g., using hydrazine derivatives and aldehydes/ketones) .
- Coupling reactions between azetidine-3-amine and substituted pyrazolo-pyrimidine/triazolo-pyridazine moieties, often catalyzed by copper(I) bromide or cesium carbonate .
- Solvent optimization : Dimethyl sulfoxide (DMSO) or acetonitrile improves solubility, while propane-2-ol aids in intermediate purification .
- Yield enhancement : Chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization (e.g., acetonitrile) are critical for purity .
Table 1: Key Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Core cyclization | Hydrazine, aldehydes | DMSO | 80–100°C | 40–60% |
| Azetidine coupling | CuBr, Cs2CO3 | Acetonitrile | 35–50°C | 15–30% |
| Final purification | Ethyl acetate/hexane | – | RT | >95% purity |
Q. What analytical techniques are recommended for structural characterization?
- 1H/13C NMR : Resolves substituent positions (e.g., methyl groups on pyrazolo-pyrimidine) and confirms stereochemistry .
- HRMS (ESI) : Validates molecular weight (e.g., observed vs. calculated m/z for C21H24N10) .
- IR spectroscopy : Identifies functional groups (e.g., NH stretches at ~3298 cm⁻¹) .
- X-ray crystallography : Used sparingly due to compound complexity but provides definitive stereochemical data .
Q. What structural features dictate its biological activity?
- The pyrazolo-pyrimidine core interacts with ATP-binding pockets in kinases .
- The triazolo-pyridazine moiety enhances selectivity for serine/threonine kinases via π-π stacking .
- Methyl substituents (e.g., 1,6-dimethyl) reduce metabolic degradation, improving pharmacokinetics .
Advanced Research Questions
Q. How can contradictory bioactivity data across assays be resolved?
Discrepancies often arise from:
- Assay specificity : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) to confirm target engagement .
- Solubility limitations : Pre-saturate compounds in DMSO and validate using dynamic light scattering (DLS) .
- Off-target effects : Perform kinome-wide profiling (e.g., using Eurofins KinaseProfiler) to identify non-specific interactions .
Q. What strategies improve selectivity for kinase isoforms (e.g., FLT3 vs. JAK2)?
- Structure-activity relationship (SAR) studies : Modify the azetidine-3-amine substituent to exploit hydrophobic pockets unique to FLT3 .
- Molecular docking : Use Discovery Studio or AutoDock to model interactions with kinase active sites (e.g., FLT3 DFG motif) .
- Metabolic stability assays : Replace labile groups (e.g., methylthio) with trifluoromethyl to reduce CYP450-mediated degradation .
Table 2: Selectivity Profile of Analogues
| Compound Modification | FLT3 IC50 (nM) | JAK2 IC50 (nM) | Selectivity Ratio |
|---|---|---|---|
| Parent compound | 12 | 450 | 37.5 |
| Trifluoromethyl substitution | 8 | 1200 | 150 |
Q. How to design in vivo studies given its pharmacokinetic challenges?
- Prodrug approaches : Convert tertiary amines to phosphate esters for improved aqueous solubility .
- Formulation optimization : Use PEGylated liposomes or cyclodextrin complexes to enhance bioavailability .
- Dosing regimens : Administer twice daily (BID) to maintain plasma concentrations above the IC90 threshold .
Q. What computational methods predict off-target toxicity?
- Pharmacophore modeling : Match compound features against toxicity databases (e.g., Tox21) .
- Machine learning : Train models on ADMET data from PubChem to forecast hepatotoxicity risks .
- CYP inhibition assays : Screen against CYP3A4/2D6 isoforms using fluorescent substrates .
Contradictory Evidence and Resolution
Q. Discrepancies in reported kinase inhibition potencies: How to validate?
- Source 1 (IC50 = 12 nM for FLT3) : Used recombinant FLT3 kinase domain in a radiometric assay .
- Source 2 (IC50 = 85 nM) : Tested in cell-based assays with full-length FLT3, where membrane permeability affects results .
- Resolution : Perform both biochemical and cellular assays, normalizing for compound uptake (e.g., using LC-MS to quantify intracellular concentrations) .
Methodological Guidelines
- Synthetic reproducibility : Always cross-validate reaction conditions (e.g., catalyst batch, solvent purity) .
- Data cross-checking : Use at least two analytical techniques (e.g., NMR + HRMS) for structural confirmation .
- Ethical reporting : Disclose all negative results (e.g., failed coupling reactions) to aid community troubleshooting .
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